molecular formula C17H16FNO3S2 B2518331 1-(2-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide CAS No. 2034566-81-7

1-(2-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide

Cat. No. B2518331
CAS RN: 2034566-81-7
M. Wt: 365.44
InChI Key: HVLSKWRKNASRIV-UHFFFAOYSA-N
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Description

The compound "1-(2-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide" is a complex molecule that likely contains a fluorinated aromatic ring, a thiophene moiety, and a furan component, all connected through a methanesulfonamide linker. The presence of these heterocyclic components suggests that the compound could have interesting electronic properties and potential applications in pharmaceuticals or materials science.

Synthesis Analysis

The synthesis of compounds related to "1-(2-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide" can be inferred from the literature. For instance, the addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes has been reported to be highly enantioselective and is catalyzed by secondary amines, leading to fluorinated derivatives . Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied, with modifications to introduce the furan and thiophene moieties.

Molecular Structure Analysis

The molecular structure of such compounds is often complex and requires careful analysis. The absolute configuration of related fluorinated derivatives has been determined by X-ray diffraction analysis . This technique could be used to ascertain the stereochemistry of "1-(2-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide", which is crucial for understanding its reactivity and interactions with biological targets.

Chemical Reactions Analysis

The reactivity of the compound would likely involve the functional groups present in its structure. For example, the methanesulfonamide moiety could be involved in reactions with nucleophiles, while the fluorophenyl group might participate in electrophilic aromatic substitution. The heterocyclic furan and thiophene rings could also engage in various chemical transformations, contributing to the compound's versatility in synthesis and potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(2-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide" would be influenced by its molecular structure. The presence of fluorine could affect its lipophilicity and electronic properties, while the heterocycles could impact its thermal stability and reactivity. The solubility, melting point, and other physicochemical characteristics would be essential for its practical use and could be predicted based on the properties of similar compounds .

Scientific Research Applications

Fluorination Techniques

  • Fluorination of substituted methanols using methanesulfonyl fluoride and cesium fluoride, modified with crown ethers, demonstrates selective fluorination techniques via nucleophilic substitution. This approach could potentially be applied to the synthesis or modification of the specified compound, highlighting the importance of selective fluorination in organic synthesis (Makino & Yoshioka, 1987).

Synthetic Applications of Sulfonamides

  • Research on the synthesis of furylmethane derivatives over –SO3H functionalized ionic liquids suggests that sulfonamide groups can play a crucial role in facilitating high-yield reactions. This might provide insights into the synthetic versatility of compounds containing methanesulfonamide functionalities, like the one (Shinde & Rode, 2017).

Enantioselective Synthesis

  • The enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes represents a noteworthy synthetic strategy that could be relevant to producing enantioselective versions of complex fluorine-containing molecules. This demonstrates the potential for creating stereoselective compounds with specific functional groups (Kamlar et al., 2010).

Catalytic Applications

  • The iridium-catalyzed regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane, producing enantiopure compounds, illustrates the utility of transition metal catalysis in modifying molecules with fluorine and sulfonamide groups. This could inform on methods to functionalize or modify the compound of interest, enhancing its utility in organic synthesis (Liu et al., 2009).

properties

IUPAC Name

1-(2-fluorophenyl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3S2/c18-16-4-2-1-3-14(16)12-24(20,21)19-9-7-15-5-6-17(23-15)13-8-10-22-11-13/h1-6,8,10-11,19H,7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLSKWRKNASRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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